molecular formula C18H16N2O3 B14300565 2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide CAS No. 113016-85-6

2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide

Cat. No.: B14300565
CAS No.: 113016-85-6
M. Wt: 308.3 g/mol
InChI Key: GWUVINNHFPSJGT-UHFFFAOYSA-N
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Description

2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide is an organic compound with a complex structure that includes a cyano group, a hydroxyethoxy group, and a phenyl group

Preparation Methods

The synthesis of 2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide typically involves a multi-step process. One common synthetic route includes the reaction of 4-(2-hydroxyethoxy)benzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then reacted with N-phenylprop-2-enamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents such as sodium methoxide or potassium tert-butoxide.

    Addition: The compound can participate in addition reactions with electrophiles, such as halogens or acids.

Scientific Research Applications

2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide can be compared with similar compounds such as:

Properties

CAS No.

113016-85-6

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

2-cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide

InChI

InChI=1S/C18H16N2O3/c19-13-15(18(22)20-16-4-2-1-3-5-16)12-14-6-8-17(9-7-14)23-11-10-21/h1-9,12,21H,10-11H2,(H,20,22)

InChI Key

GWUVINNHFPSJGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OCCO)C#N

Origin of Product

United States

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